1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate
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Description
1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl benzoate is a useful research compound. Its molecular formula is C25H22N2O4S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moiety. These compounds exhibited significant antimicrobial activities, outperforming reference drugs in some cases, suggesting their potential as novel antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Structural and Molecular Studies
Research by Sagar et al. (2017) focused on the molecular conformations and hydrogen bonding of tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting the importance of these compounds in understanding molecular interactions and designing new materials with specific structural properties (Sagar et al., 2017).
Synthetic Applications
A study by Rozze & Fray (2009) described the preparation of deuterated derivatives of a pyrazole compound for use as a bioanalytical standard, demonstrating the relevance of such compounds in analytical chemistry and drug development (Rozze & Fray, 2009).
Bioactivities and Chemical Synthesis
Kendre et al. (2013) synthesized 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which were screened for anti-inflammatory activities and against microbial strains. This research underscores the versatility of pyrazole derivatives in drug discovery and development (Kendre, Landge, Jadhav, & Bhusare, 2013).
Theoretical and Experimental Chemistry
Research by Salem et al. (2015) on pyrazolo[1,5-a]pyrimidine and related compounds involved ab initio calculations to understand their chemical behavior, demonstrating the compound's significance in theoretical chemistry and material science (Salem, Ahmed, Shaaban, Shibl, & Farag, 2015).
Properties
IUPAC Name |
[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-14-15-22(18(2)16-17)27-24(31-25(28)20-10-6-4-7-11-20)23(19(3)26-27)32(29,30)21-12-8-5-9-13-21/h4-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXILJPQWWZDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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